

# Lipoamido-PEG2-OH: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: Lipoamido-PEG2-OH

Cat. No.: B608586

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## Introduction

**Lipoamido-PEG2-OH** is a heterobifunctional linker molecule that is gaining increasing attention in the fields of drug delivery, bioconjugation, and proteomics. Its unique structure, featuring a lipoamide group for anchoring to metal surfaces, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal hydroxyl group for further functionalization, makes it a versatile tool for a variety of applications. This technical guide provides an in-depth overview of the commercial availability, key applications, and experimental considerations for **Lipoamido-PEG2-OH**, aimed at researchers, scientists, and drug development professionals.

**Lipoamido-PEG2-OH** plays a crucial role in the development of advanced therapeutic and diagnostic agents. The lipoamide moiety, with its disulfide bond, provides a stable anchor to gold and other noble metal surfaces, making it ideal for the functionalization of nanoparticles. The PEG spacer enhances water solubility and biocompatibility, reduces non-specific protein binding, and can improve the pharmacokinetic profile of conjugated molecules.<sup>[1][2]</sup> The terminal hydroxyl group offers a reactive handle for the attachment of a wide range of molecules, including small molecule drugs, peptides, proteins, and targeting ligands.

## Commercial Availability and Suppliers

**Lipoamido-PEG2-OH** is available from a number of commercial suppliers, catering to the needs of the research and drug development community. The table below summarizes the key

information for sourcing this important linker.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Purity	Availability
Biosynth	Lipoamido-PEG2-OH	1674386-82-3	C14H27NO4S2	337.5	Not specified	3-4 Weeks
BroadPharm	Lipoamido-PEG2-alcohol	1674386-82-3	C14H27NO4S2	337.5	≥95%	In Stock
Amerigo Scientific	Lipoamido-PEG2-OH	1674386-82-3	C14H27NO4S2	337.5	Not specified	Contact for details
KKL Med Inc.	Lipoamido-PEG2-OH	1674386-82-3	C14H27NO4S2	337.5	Not specified	Contact for details

## Key Applications and Experimental Protocols

**Lipoamido-PEG2-OH** is primarily utilized in two key application areas: the functionalization of nanoparticles for targeted drug delivery and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

### Nanoparticle Functionalization for Targeted Drug Delivery

The lipoamide group of **Lipoamido-PEG2-OH** allows for the straightforward and stable functionalization of gold nanoparticles (AuNPs) and other metallic nanoparticles. This is a critical step in the development of targeted drug delivery systems, where the nanoparticle serves as a carrier for a therapeutic agent, and a targeting ligand attached to the surface directs the nanoparticle to the desired site of action.

This protocol is adapted from a similar procedure for a lipoamide-PEG derivative and provides a general framework for the functionalization of gold nanoparticles with **Lipoamido-PEG2-OH**.  
[3]

#### Materials:

- Citrate-stabilized gold nanoparticles (AuNPs) of the desired size.
- **Lipoamido-PEG2-OH**.
- Phosphate Buffered Saline (PBS), pH 7.4.
- Deionized (DI) water.
- Targeting ligand with a reactive group for conjugation to the hydroxyl terminus of the PEG linker (e.g., a carboxylic acid for esterification or an activated ester).
- Coupling agents (e.g., EDC and NHS if conjugating a carboxylic acid).

#### Procedure:

- Preparation of **Lipoamido-PEG2-OH** Solution: Prepare a stock solution of **Lipoamido-PEG2-OH** in DI water or an appropriate organic solvent like DMSO, depending on the subsequent conjugation chemistry.
- Ligand Exchange Reaction:
  - Add the **Lipoamido-PEG2-OH** solution to the AuNP suspension. The optimal molar excess of the linker should be determined empirically.
  - Allow the mixture to react for at least 12 hours at room temperature with gentle stirring to facilitate the displacement of citrate ions and the formation of a stable bond between the lipoamide and the gold surface.
- Purification of PEGylated AuNPs:
  - Purify the PEGylated AuNPs by centrifugation to remove excess unbound linker. The centrifugation speed and time will depend on the size of the nanoparticles.
  - Resuspend the nanoparticle pellet in fresh PBS. Repeat the centrifugation and resuspension steps at least three times.

- Conjugation of Targeting Ligand:
  - The terminal hydroxyl group of the PEG linker can be conjugated to a targeting ligand using standard bioconjugation techniques. For example, to conjugate a carboxylic acid-containing ligand:
    - Activate the carboxylic acid group of the targeting ligand using EDC and NHS in an appropriate buffer (e.g., MES buffer, pH 6.0).
    - Add the activated ligand to the purified PEGylated AuNPs.
    - Allow the reaction to proceed for 2-4 hours at room temperature.
- Final Purification: Purify the final targeted nanoparticles using centrifugation or size exclusion chromatography to remove any unreacted ligand and coupling agents.

#### Characterization:

- UV-Vis Spectroscopy: To monitor the surface plasmon resonance peak of the AuNPs, which can shift upon successful surface modification.
- Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after functionalization.
- Zeta Potential Measurement: To assess the surface charge of the nanoparticles.
- Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the PEG linker and the targeting ligand on the nanoparticle surface.

## Synthesis of PROTACs

**Lipoamido-PEG2-OH** is described as a PROTAC linker, belonging to the PEG class, that can be used in the synthesis of PROTAC molecules.<sup>[4]</sup> PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG linker in a PROTAC serves as a flexible spacer between the ligand that binds to the target protein and the ligand that binds to the E3 ligase.

While a specific protocol for **Lipoamido-PEG2-OH** in PROTAC synthesis is not readily available in the public domain, the following is a representative protocol illustrating the general steps involved in conjugating a target protein ligand and an E3 ligase ligand using a PEG linker with a terminal hydroxyl group.

#### Materials:

- Target protein ligand with a suitable reactive group (e.g., a carboxylic acid).
- E3 ligase ligand with a suitable reactive group (e.g., a leaving group for nucleophilic substitution).
- **Lipoamido-PEG2-OH**.
- Coupling agents (e.g., HATU, DIPEA).
- Appropriate anhydrous solvents (e.g., DMF, DCM).
- Inert atmosphere (e.g., nitrogen or argon).

#### Procedure:

- Activation of the Hydroxyl Group (if necessary): The terminal hydroxyl group of **Lipoamido-PEG2-OH** may need to be converted to a more reactive group, such as a tosylate or a mesylate, for subsequent reaction with the E3 ligase ligand.
- Conjugation to the Target Protein Ligand:
  - Dissolve the target protein ligand (with a carboxylic acid) and **Lipoamido-PEG2-OH** in an anhydrous solvent like DMF.
  - Add a coupling agent such as HATU and a base like DIPEA to the reaction mixture.
  - Stir the reaction under an inert atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS).
- Purification of the Intermediate: Purify the resulting conjugate of the target protein ligand and the linker by flash column chromatography.

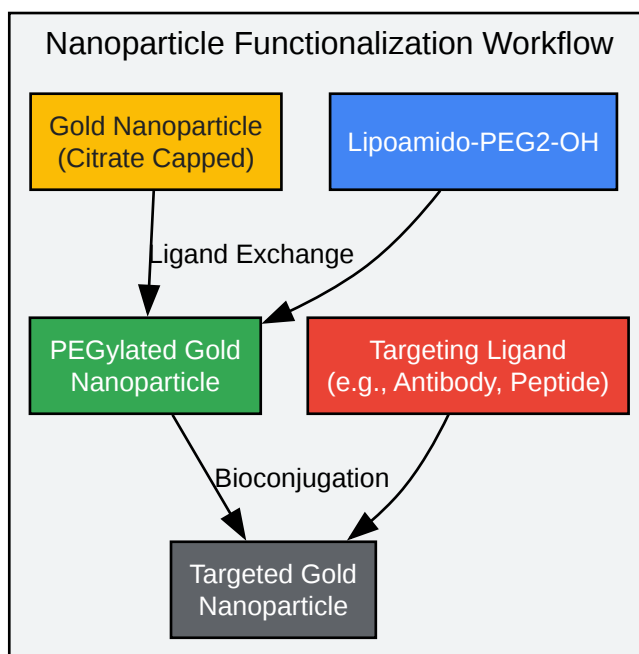
- Conjugation to the E3 Ligase Ligand:
  - Dissolve the purified intermediate and the E3 ligase ligand in an appropriate anhydrous solvent.
  - If the E3 ligase ligand has a suitable leaving group, the reaction may proceed via nucleophilic substitution. A base may be required to facilitate the reaction.
  - Stir the reaction under an inert atmosphere, potentially with heating, until completion.
- Final Purification: Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product.

Characterization:

- NMR Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To confirm the structure of the final PROTAC molecule.
- High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the synthesized PROTAC.
- HPLC: To assess the purity of the final compound.

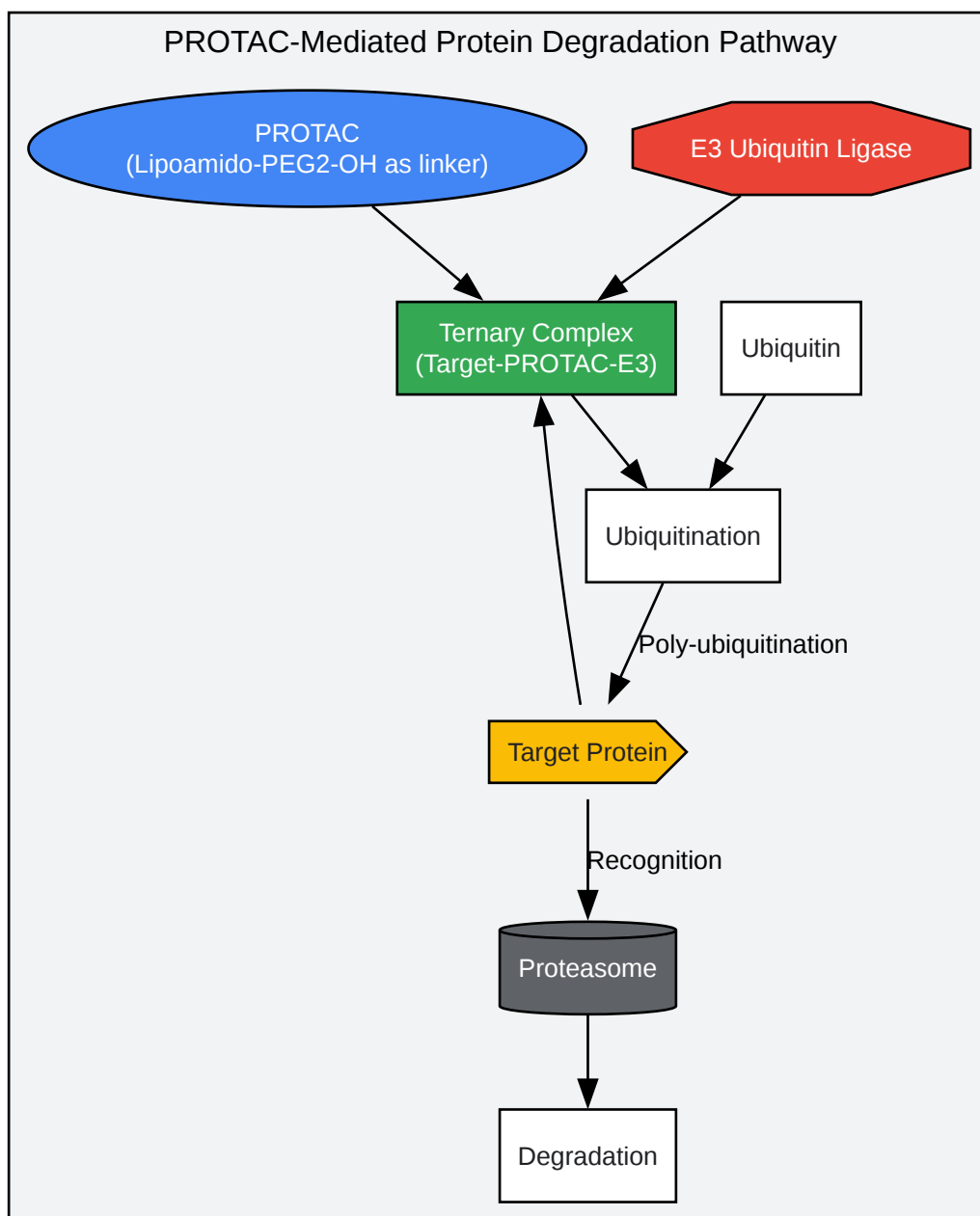
## Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes in which **Lipoamido-PEG2-OH** is utilized.



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Caption: Workflow for the functionalization of a gold nanoparticle.



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Caption: The mechanism of action for a PROTAC.

## Conclusion

**Lipoamido-PEG2-OH** is a valuable and versatile tool for researchers and professionals in the field of drug development. Its unique trifunctional nature allows for the creation of sophisticated and highly functionalized biomaterials and therapeutic agents. The commercial availability of

this linker, coupled with established protocols for its use in nanoparticle functionalization and as a component of PROTACs, positions it as a key enabling technology for the next generation of targeted therapies and diagnostics. This guide provides a foundational understanding to facilitate its effective application in the laboratory and beyond.

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## References

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